N-(2-aminoethyl)-N-benzyl-3-morpholin-4-ylpropane-1-sulfonamide
Description
N-(2-aminoethyl)-N-benzyl-3-morpholin-4-ylpropane-1-sulfonamide is a complex organic compound that features a morpholine ring, a benzyl group, and a sulfonamide moiety
Properties
IUPAC Name |
N-(2-aminoethyl)-N-benzyl-3-morpholin-4-ylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O3S/c17-7-9-19(15-16-5-2-1-3-6-16)23(20,21)14-4-8-18-10-12-22-13-11-18/h1-3,5-6H,4,7-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMZDQFQIFUTCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCS(=O)(=O)N(CCN)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-N-benzyl-3-morpholin-4-ylpropane-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the morpholine ring, followed by the introduction of the benzyl group and the sulfonamide moiety. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-N-benzyl-3-morpholin-4-ylpropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-aminoethyl)-N-benzyl-3-morpholin-4-ylpropane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can act as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-N-benzyl-3-morpholin-4-ylpropane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and morpholine derivatives, such as:
- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-aminoethyl)-1-aziridineethanamine
Uniqueness
What sets N-(2-aminoethyl)-N-benzyl-3-morpholin-4-ylpropane-1-sulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted applications in various fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
